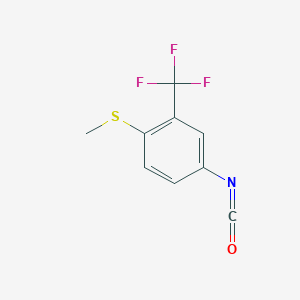

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene

CAS No.: 61386-59-2

Cat. No.: VC11707367

Molecular Formula: C9H6F3NOS

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61386-59-2 |

|---|---|

| Molecular Formula | C9H6F3NOS |

| Molecular Weight | 233.21 g/mol |

| IUPAC Name | 4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 |

| Standard InChI Key | NJVFXWJWUKLIIO-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F |

| Canonical SMILES | CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s systematic IUPAC name, 4-isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene, reflects its substitution pattern:

-

Position 1: Methylsulfanyl group (–SCH₃), contributing sulfur-based reactivity.

-

Position 2: Trifluoromethyl group (–CF₃), enhancing hydrophobicity and electronic effects.

-

Position 4: Isocyanato group (–NCO), a highly reactive moiety pivotal in polymer and pharmaceutical chemistry.

The molecular formula is C₉H₅F₃N₂OS, with a calculated molecular weight of 270.21 g/mol. Its structure is analogous to 4-(trifluoromethyl)benzyl isocyanate (CAS 102422-55-9) , albeit with distinct substituents influencing reactivity and stability.

Spectroscopic Characterization

While experimental data for this compound is unavailable, related isocyanates exhibit:

-

Infrared (IR): Strong absorption at ~2,270 cm⁻¹ (N=C=O stretch) .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), –SCH₃ (δ 2.5 ppm).

-

¹³C NMR: –CF₃ (δ 125–130 ppm, q, J = 280 Hz), –NCO (δ 120–125 ppm).

-

Synthesis and Manufacturing

Conventional Routes

Synthesis typically involves sequential functionalization of a benzene precursor:

-

Introduction of –CF₃: Via Friedel-Crafts trifluoromethylation or halogen exchange.

-

Thiolation: Reaction with methanethiol (CH₃SH) under basic conditions to install –SCH₃.

-

Isocyanato Formation: Phosgenation of a primary amine intermediate (e.g., using triphosgene) .

Example Reaction Pathway:

-

3-(Trifluoromethyl)-4-aminothioanisole → 4-isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene via phosgene or substitutes.

Continuous Flow Methodology

Emerging techniques, as demonstrated for analogous isothiocyanates , suggest improved efficiency:

-

Key Advantages: Enhanced heat transfer, precise stoichiometric control, reduced hazard exposure.

-

Setup: Multi-stream reactor for amine, thiophosgene, and base solutions .

Physicochemical Properties

Thermodynamic and Physical Data

Reactivity and Stability

-

Hydrolysis: Susceptible to moisture, forming urea derivatives.

-

Thermal Decomposition: Above 200°C, releases toxic gases (e.g., HF, CO, NOₓ) .

-

Incompatibilities: Strong oxidizers, acids, bases.

Industrial and Research Applications

Polyurethane Chemistry

The –NCO group enables crosslinking with polyols, forming high-performance polymers for coatings and adhesives. The –CF₃ group enhances chemical resistance, while –SCH₃ may impart UV stability.

Pharmaceutical Intermediates

-

Anticancer Agents: Trifluoromethyl groups improve metabolic stability .

-

Kinase Inhibitors: Isocyanates serve as electrophilic warheads in covalent drug design.

Agrochemicals

Used in herbicides and fungicides, leveraging the –SCH₃ group’s bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume